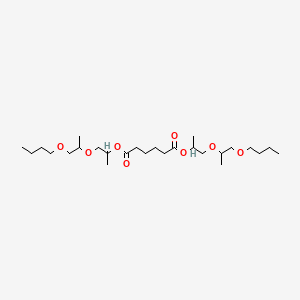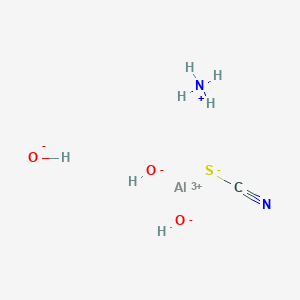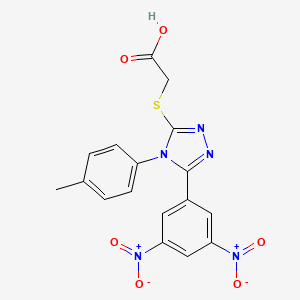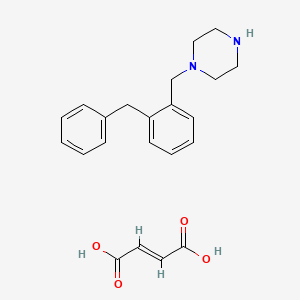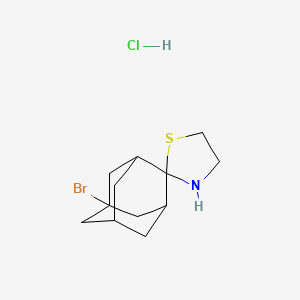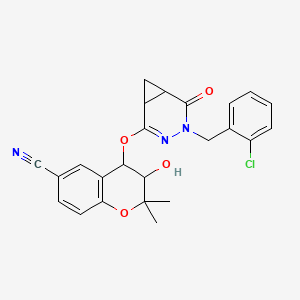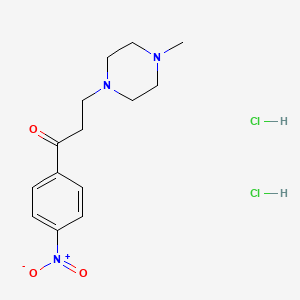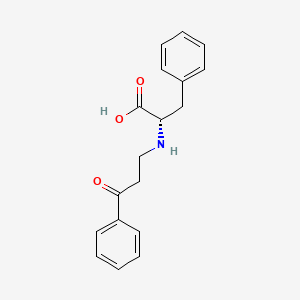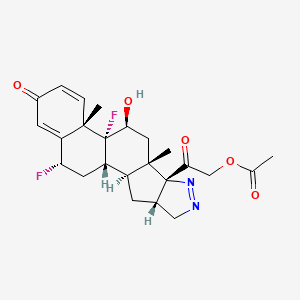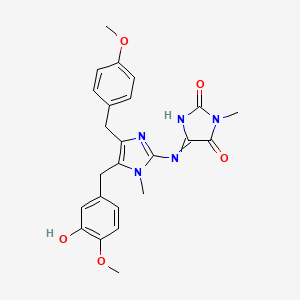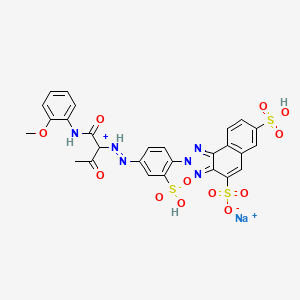
Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features multiple functional groups, including azo, sulpho, and carbonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the sulpho groups: Sulphonation reactions are carried out using reagents like sulfuric acid or chlorosulfonic acid.
Formation of the triazolium ring: Cyclization reactions are employed to form the triazolium ring structure.
Final assembly: The various intermediates are combined under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulpho groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce aromatic amines.
Scientific Research Applications
Chemistry
Dye and pigment synthesis: The compound’s azo group makes it useful in the production of dyes and pigments.
Catalysis: Its complex structure can serve as a ligand in catalytic processes.
Biology
Biological staining: The compound can be used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine
Drug development: Its unique structure may be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulpho groups can enhance solubility and binding affinity to specific proteins or enzymes. The triazolium ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen-2-(4-((1-((p-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
- Dihydrogen-2-(4-((1-((m-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
Uniqueness
The unique combination of functional groups in dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt distinguishes it from similar compounds. Its specific arrangement of azo, sulpho, and triazolium groups contributes to its distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
83763-74-0 |
|---|---|
Molecular Formula |
C27H22N6NaO12S3+ |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
sodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]azaniumylideneamino]-2-sulfophenyl]-7-sulfobenzo[e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C27H22N6O12S3.Na/c1-14(34)24(27(35)28-19-5-3-4-6-21(19)45-2)30-29-16-7-10-20(22(13-16)47(39,40)41)33-31-25-18-9-8-17(46(36,37)38)11-15(18)12-23(26(25)32-33)48(42,43)44;/h3-13,24H,1-2H3,(H,28,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1 |
InChI Key |
FPCSMUMYSUSNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)[NH+]=NC2=CC(=C(C=C2)N3N=C4C5=C(C=C(C=C5)S(=O)(=O)O)C=C(C4=N3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


